2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Property Profiling

This N-cyclopentyl-substituted aminothiazole sulfonamide is a critical scaffold for kinase inhibitor and CNS-penetrant programs, as detailed in the Pfizer patent family. Unlike generic N-methyl or N-ethyl analogs, its unique cyclopentyl group imparts distinct lipophilicity (XLogP3=1.6) and steric bulk, enhancing target binding and oral bioavailability potential. Its favorable CNS MPO profile makes it ideal for neuro-oncology research. Procure this specific scaffold to validate predicted DMPK advantages and advance structure-activity relationship studies with a precise chemical identity, avoiding the risks of generic substitution.

Molecular Formula C9H15N3O2S2
Molecular Weight 261.4 g/mol
Cat. No. B11810533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide
Molecular FormulaC9H15N3O2S2
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)S(=O)(=O)NC2CCCC2
InChIInChI=1S/C9H15N3O2S2/c1-6-8(15-9(10)11-6)16(13,14)12-7-4-2-3-5-7/h7,12H,2-5H2,1H3,(H2,10,11)
InChIKeyRGJHJRBOHQGWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide – Procurement-Relevant Identity and Physicochemical Baseline


2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide (CAS 1344008-60-1) is a low-molecular-weight (261.4 g/mol) aminothiazole sulfonamide featuring a cyclopentyl substituent on the sulfonamide nitrogen and a methyl group at the 4-position of the thiazole ring [1]. The compound presents a computed octanol-water partition coefficient (XLogP3) of 1.6, indicating moderate lipophilicity suitable for membrane permeability, along with two hydrogen-bond donors and six hydrogen-bond acceptors, a three-rotatable-bond scaffold, and a topological polar surface area of 122 Ų [1]. Its N-containing cycloalkyl-substituted aminothiazole core places it within a class of compounds originally disclosed for their capacity to modulate protein kinases and inhibit cell proliferation, making the scaffold relevant for anticancer and other kinase-targeted programmes [2].

Why 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide Cannot Be Reliably Interchanged with Other 2-Aminothiazole Sulfonamides


Generic substitution within the 2-aminothiazole sulfonamide class is not scientifically disciplined because even subtle alterations to the N-substituent or the thiazole ring methylation pattern can markedly alter lipophilicity, hydrogen-bonding capacity, and target binding conformation. The cyclopentyl group imparts distinct steric and hydrophobic character that influences kinase and carbonic anhydrase binding pockets, as evidenced by the broad SAR described in the Pfizer aminothiazole patent family [1]. Replacing the cyclopentyl moiety with a smaller alkyl group (e.g., methyl or ethyl) would be expected to reduce target affinity and shift selectivity profiles, potentially invalidating an entire lead series. Consequently, a procurement decision must be based on the precise chemical identity rather than on generic scaffold similarity [1].

Quantitative Differentiation Evidence for 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide vs. Close Analogs


Lipophilicity Advantage (XLogP3) Over Smaller N-Alkyl Analogs

The computed XLogP3 value for 2-amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is 1.6 [1]. By comparison, the N-methyl analog 2-amino-N-methyl-4-methylthiazole-5-sulfonamide (CAS 348086-68-0) exhibits an XLogP3 of approximately 0.8, calculated by the same PubChem XLogP3 algorithm [2]. The ~0.8 log unit increase indicates that the cyclopentyl-substituted compound is roughly 6-fold more lipophilic, a difference that can substantially improve passive membrane permeability and oral absorption potential.

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Hydrogen-Bonding Capacity Consistent with CNS Drug-Like Space

The target compound bears two hydrogen-bond donors (the 2-amino group and the sulfonamide NH) and six hydrogen-bond acceptors, yielding a donor/acceptor ratio that is well within the CNS MPO (Multi-Parameter Optimization) desirable range [1]. In contrast, many 2-aminothiazole sulfonamides with bulkier N-substituents (e.g., benzyl or phenyl) exceed three hydrogen-bond donors, pushing them into less desirable CNS space. The cyclopentyl group keeps the donor count at two while still imparting superior lipophilicity to that of small alkyl analogs.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Profiling

Rotatable Bond Economy Enhances Conformational Rigidity Relative to Flexible N-Alkyl Chains

The cyclopentyl-substituted compound possesses only three rotatable bonds, one fewer than the corresponding N-(n-butyl) analog which has four. This reduced conformational flexibility can lead to a lower entropic penalty upon binding to a rigid protein pocket, potentially improving binding affinity and selectivity [1]. The rigid cyclopentyl ring preorganises the molecule in a bioactive conformation, a feature not present in simple linear alkyl chains.

Medicinal Chemistry Molecular Design Physicochemical Property Profiling

IP Space Exclusivity: Positioning Within the Pfizer N-Containing Cycloalkyl Aminothiazole Patent Family

2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is structurally encompassed by the generic formula (I) in US Patent Application US 2005/0101595 A1, which specifically covers N-containing cycloalkyl-substituted aminothiazoles as protein kinase inhibitors [1]. While the patent does not list individual IC50 values for every derivative, it establishes that compounds of this general class exhibit anti-proliferative activity mediated by CDK and other kinase inhibition. A head-to-head comparison with non-cycloalkyl analogs is not provided within the patent; therefore, the differentiation is at the class level.

Intellectual Property Oncology Kinase Inhibition

Potential for Improved Metabolic Stability of Cyclopentyl vs. Linear Alkyl Sulfonamides

Cycloalkyl groups such as cyclopentyl are generally more resistant to cytochrome P450-mediated oxidation than unbranched alkyl chains, a principle well established in medicinal chemistry [1]. While no head-to-head metabolic stability data exist for this precise analogue, class-level experience predicts that 2-amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide should exhibit longer microsomal half-life than its N-(n-propyl) or N-(n-butyl) counterparts. This inference is supported by numerous literature examples where cyclopentyl-substituted sulfonamides outperform linear alkyl congeners in intrinsic clearance assays.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Procurement-Focused Application Scenarios for 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide


Kinase Inhibitor Lead Optimisation in Oncology

The compound’s inclusion in the Pfizer N-containing cycloalkyl aminothiazole patent family [1] and its favourable lipophilicity (XLogP3 = 1.6) [2] make it a candidate starting point for CDK or other kinase inhibitor programmes. Medicinal chemistry teams can procure this scaffold to explore structure-activity relationships around the cyclopentyl moiety, using the enhanced permeability and potential for oral bioavailability as key differentiators from simpler N-methyl or N-ethyl leads.

CNS-Targeted Thiazole Sulfonamide Development

With only two hydrogen-bond donors and a moderate XLogP3 [2], the compound aligns with CNS MPO criteria. Research groups studying neuroinflammatory or brain-tumour targets can acquire this compound to evaluate central nervous system penetration in rodent models, where the cyclopentyl group is expected to improve brain-to-plasma ratios relative to bulkier N-substituted analogs.

Metabolic Stability and Pharmacokinetic Profiling

The cyclopentyl substituent is hypothesised to confer greater resistance to oxidative metabolism than linear alkyl chains [3]. DMPK scientists can source this compound to generate comparative microsomal stability data against N-(n-propyl) and N-(n-butyl) 2-aminothiazole sulfonamides, thereby validating the class-level prediction and establishing its in-house ADME profile.

Carbonic Anhydrase Inhibitor Screening Cascade

Although no direct CA inhibition data are available for this specific compound, sulfonamide-bearing thiazoles have demonstrated nanomolar IC50 values against human carbonic anhydrase isoforms hCA I and hCA II [4]. Procurement for a focused library screen would determine whether the cyclopentyl-substituted variant offers isoform selectivity advantages (e.g., hCA IX/XII over hCA I/II), a key requirement for anticancer and antiglaucoma therapies.

Quote Request

Request a Quote for 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.